molecular formula C20H19NO5S B11052912 Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11052912
M. Wt: 385.4 g/mol
InChI Key: XQRURRVDYROTDP-UHFFFAOYSA-N
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Description

ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a furan ring, a thiophene ring, and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a furan derivative with a thiophene derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar quinoline backbone but lacking the furan and thiophene rings.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the quinoline and thiophene components.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the quinoline and furan components.

Uniqueness

ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its combination of furan, thiophene, and quinoline rings, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.

This detailed article provides a comprehensive overview of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 7-(furan-2-yl)-2,5-dioxo-4-thiophen-3-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C20H19NO5S/c1-2-25-20(24)18-13(15-4-3-6-26-15)8-14-17(19(18)23)12(9-16(22)21-14)11-5-7-27-10-11/h3-7,10,12-13,18H,2,8-9H2,1H3,(H,21,22)

InChI Key

XQRURRVDYROTDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CSC=C3)C4=CC=CO4

Origin of Product

United States

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